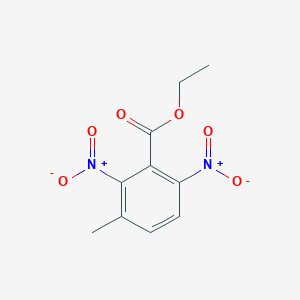

Ethyl 3-methyl-2,6-dinitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-Methyl-2,6-dinitrobenzoate is a chemical compound with the CAS Number: 103041-13-0 . It has a molecular weight of 254.2 . The compound is a white to tan solid .

Physical And Chemical Properties Analysis

Ethyl 3-Methyl-2,6-dinitrobenzoate is a white to tan solid . The storage temperature is room temperature .科学的研究の応用

Crystal Structure Studies

Studies on similar compounds, such as ethyl 3,5-dinitrobenzoate, have contributed to understanding crystal structures. Hughes and Trotter (1971) analyzed the crystal structure of ethyl 3,5-dinitrobenzoate, revealing insights into bond distances and angles, which are crucial for understanding molecular interactions and properties (Hughes & Trotter, 1971).

Chemical Synthesis

Ethyl dinitrobenzoates play a role in the synthesis of various chemical compounds. For instance, Ya. et al. (2017) synthesized derivatives of 3,4,5-trimethoxybenzoic acid, including ethyl 2,6 trimethoxybenzoates, demonstrating their use in creating new chemical entities (Ya., Zh., & Olimova, 2017).

Reaction Mechanisms

Ethyl dinitrobenzoates are used to study various chemical reaction mechanisms. Matsumura, Ariga, and Tohda (1979) explored the nucleophilic reactions of dinitro-pyridone derivatives with ethyl sodioacetoacetate, providing valuable insights into reaction pathways and transformations (Matsumura, Ariga, & Tohda, 1979).

Antifungal Properties

Lehtonen, Summers, and Carter (1972) studied the antifungal properties of ethyl 4-bromo-3,5-dinitrobenzoate, highlighting its potential as a fungicide (Lehtonen, Summers, & Carter, 1972).

Pharmaceutical Research

Davinder Kumar (2012) evaluated the preservative effectiveness of 3,5-dinitrobenzoic acid derivatives, demonstrating their potential use in pharmaceutical products (Kumar, 2012).

Environmental Transformations

Hallas and Alexander (1983) investigated the microbial transformation of dinitrobenzoates, including ethyl 3,5-dinitrobenzoate, in sewage effluent, providing insights into the environmental fate of these compounds (Hallas & Alexander, 1983).

作用機序

Target of Action

Ethyl 3-methyl-2,6-dinitrobenzoate primarily targets Candida species , including Candida albicans, Candida krusei, and Candida tropicalis . These are yeast-like fungi that can cause infections in humans, particularly in immunocompromised individuals .

Mode of Action

The compound interacts with its targets by affecting the fungal cell membrane . It exhibits a multitarget antifungal mechanism of action , involving various cellular processes . One of the key interactions is the interference in the synthesis of ergosterol , a major component of the fungal cell membrane .

Biochemical Pathways

The affected biochemical pathway primarily involves the synthesis of ergosterol . Ergosterol is crucial for maintaining the integrity and fluidity of the fungal cell membrane. By interfering with its synthesis, Ethyl 3-methyl-2,6-dinitrobenzoate disrupts the normal functioning of the cell membrane, leading to cell death .

Result of Action

As a result of its action, Ethyl 3-methyl-2,6-dinitrobenzoate exhibits potent antifungal activity against Candida species . It has been found to be particularly effective against Candida albicans, Candida krusei, and Candida tropicalis .

Safety and Hazards

特性

IUPAC Name |

ethyl 3-methyl-2,6-dinitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c1-3-18-10(13)8-7(11(14)15)5-4-6(2)9(8)12(16)17/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPLYIKOQVCSAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1[N+](=O)[O-])C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone](/img/structure/B2462294.png)